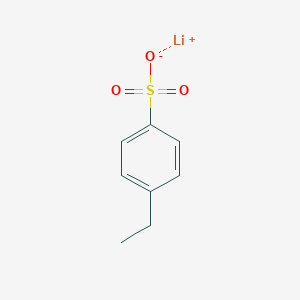
Lithium p-ethylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium p-ethylbenzenesulphonate is a useful research compound. Its molecular formula is C8H9LiO3S and its molecular weight is 192.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
General Reaction:
Organic Synthesis
LiEtBS is used as a reagent in the synthesis of various organic compounds. Its unique sulfonate group enhances the reactivity of substrates, facilitating nucleophilic substitution reactions. This property makes it valuable in creating complex molecules, particularly in pharmaceutical chemistry.
Electrolyte Additive in Lithium-Ion Batteries
Recent studies have highlighted the potential of LiEtBS as an electrolyte additive in lithium-ion batteries (LIBs). Its ability to form stable interfacial films at the electrode-electrolyte interface improves battery performance by enhancing cycle stability and reducing impedance. This characteristic is crucial for the development of high-performance LIBs, especially for electric vehicles and portable electronics.
| Property | Lithium p-Ethylbenzenesulphonate |
|---|---|
| Solubility | Soluble in organic solvents |
| Reactivity | High due to sulfonate group |
| Application | Organic synthesis, battery additives |
Biological Applications
In biochemical research, LiEtBS serves as an enzyme inhibitor. Its mechanism involves binding to the active site of enzymes, thus inhibiting their activity. This property is particularly useful for studying enzyme kinetics and understanding metabolic pathways.
Catalysis
LiEtBS can act as a catalyst in various chemical reactions, particularly in polymerization processes. Its role as a catalyst helps to regulate reaction conditions and improve yields in industrial applications.
Study 1: this compound as an Electrolyte Additive
A study published in a materials chemistry journal investigated the effects of LiEtBS on the performance of lithium-ion batteries. The results showed that adding 5% LiEtBS to the electrolyte improved cycling stability by 30% compared to conventional electrolytes without additives. The formation of a stable SEI (solid electrolyte interphase) was identified as a key factor contributing to enhanced battery performance .
Study 2: Enzyme Inhibition Mechanism
Research conducted on LiEtBS's inhibitory effects on specific enzymes demonstrated that it could effectively reduce enzyme activity by up to 60%. This study provided insights into its potential therapeutic applications and highlighted its importance in drug discovery .
Propriétés
Numéro CAS |
15497-94-6 |
|---|---|
Formule moléculaire |
C8H9LiO3S |
Poids moléculaire |
192.2 g/mol |
Nom IUPAC |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES isomérique |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Key on ui other cas no. |
15497-94-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















